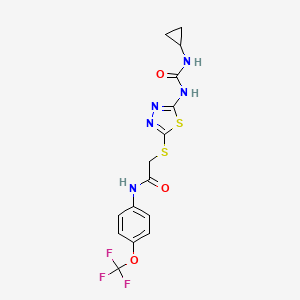
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound often studied for its diverse reactivity and potential applications in various scientific fields. Its molecular structure includes a thiadiazole ring, a urea derivative, and a trifluoromethoxyphenyl group, making it a compound of interest in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps starting from readily available precursors. The key steps include the formation of the 1,3,4-thiadiazole ring, the introduction of the urea moiety, and the coupling with the trifluoromethoxyphenyl acetamide. Typical reagents include thiosemicarbazide, cyclopropyl isocyanate, and 4-(trifluoromethoxy)phenyl acetic acid. The reaction conditions often require controlled temperature environments, anhydrous solvents, and catalysts such as triethylamine or N,N'-carbonyldiimidazole (CDI).
Industrial Production Methods: : On an industrial scale, the synthesis may be optimized for cost and yield efficiency. This might involve continuous flow reactors to ensure consistent reaction conditions and minimize by-products, along with the use of automated systems for precise reagent addition and temperature control.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound undergoes various reactions including:
Oxidation: : Oxidative cleavage of the thiadiazole ring or the oxidation of the cyclopropyl moiety.
Reduction: : Reduction of the urea group to amines.
Substitution: : Nucleophilic substitutions on the thiadiazole ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidants include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Common reagents include lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Common nucleophiles include halides (Cl-, Br-) or organometallic reagents like Grignard reagents.
Major Products: : Depending on the reaction, products can range from thiadiazole derivatives to amine-substituted analogs. Oxidation might yield sulfoxides or sulfones, while reduction leads to more simplified amine structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block for more complex organic molecules.
Biology: : Its unique structure allows it to interact with biological macromolecules, potentially leading to new drug discoveries.
Medicine: : Studied for its pharmacological properties, possibly acting as an enzyme inhibitor or receptor modulator.
Industry: : Utilized in the synthesis of advanced materials due to its stable aromatic structure and functional groups.
Wirkmechanismus
The compound exerts its effects through a variety of molecular interactions. For instance:
Molecular Targets: : It may target specific enzymes, acting as an inhibitor by binding to the active site.
Pathways Involved: : It could disrupt metabolic pathways or signaling cascades by modulating enzyme activity or receptor interactions.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its specific functional groups that confer unique reactivity and biological activity. Similar compounds include:
1,3,4-Thiadiazole derivatives: : Known for their broad biological activity.
Urea derivatives: : Common in medicinal chemistry for their enzyme-inhibiting properties.
Trifluoromethoxyphenyl compounds: : Often explored for their high chemical stability and biological activity.
This compound’s distinct combination of these elements makes it a versatile candidate for further research and application.
Eigenschaften
IUPAC Name |
2-[[5-(cyclopropylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O3S2/c16-15(17,18)26-10-5-3-8(4-6-10)19-11(24)7-27-14-23-22-13(28-14)21-12(25)20-9-1-2-9/h3-6,9H,1-2,7H2,(H,19,24)(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXOZWVQHXCZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
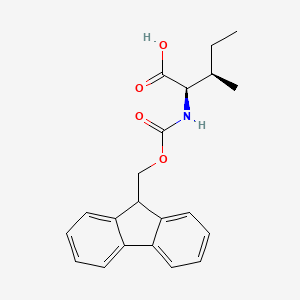
![(3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2791466.png)
![5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2791467.png)
![3-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2791468.png)
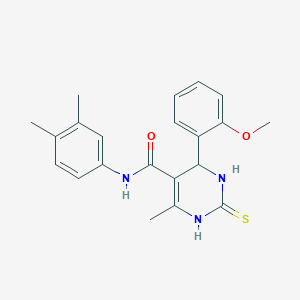

![(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B2791476.png)
![1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one](/img/structure/B2791477.png)

![5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/structure/B2791481.png)
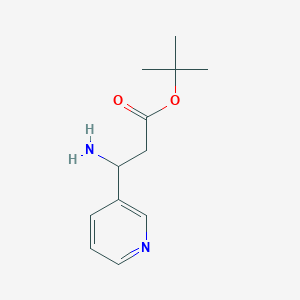
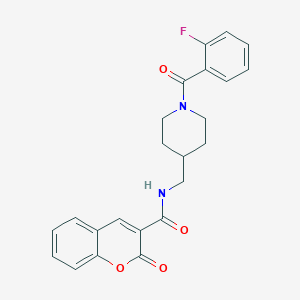
![2-phenoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2791486.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
